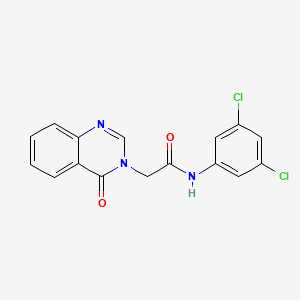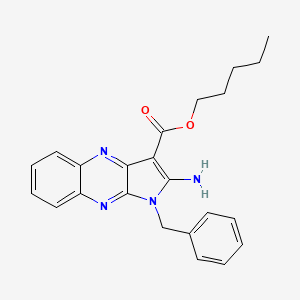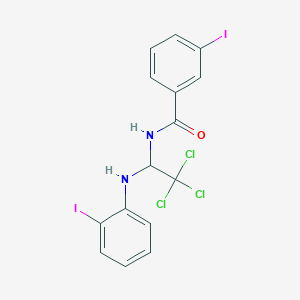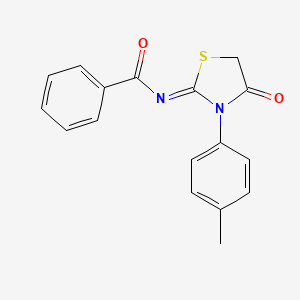![molecular formula C22H22N6O4 B11972012 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 2-Hydroxy-3-methoxybenzaldehyde with a hydrazone derivative. The reaction is usually carried out in the presence of a catalyst such as sodium acetate, and the reaction conditions often include refluxing in a suitable solvent like ethanol or dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of functional groups such as hydroxyl and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Known for its use in flavoring and fragrance industries.
3-Methoxy-2-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3-Methoxysalicylaldehyde: Utilized in the study of metal ion complexation. The uniqueness of this compound lies in its specific structural configuration and the presence of both benzaldehyde and purinyl hydrazone moieties, which contribute to its diverse reactivity and applications.
Propriétés
Formule moléculaire |
C22H22N6O4 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N6O4/c1-13-7-9-14(10-8-13)12-28-17-19(27(2)22(31)25-20(17)30)24-21(28)26-23-11-15-5-4-6-16(32-3)18(15)29/h4-11,29H,12H2,1-3H3,(H,24,26)(H,25,30,31)/b23-11+ |
Clé InChI |
NERMWLYHIHPVEM-FOKLQQMPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=C(C(=CC=C4)OC)O)N(C(=O)NC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)



![N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide](/img/structure/B11971956.png)

![Methyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971981.png)

![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)


